

"2-(4-chloro-2-nitrophenyl)acetic acid" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-chloro-2-nitrophenyl)acetic acid

Cat. No.: B1584755

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-chloro-2-nitrophenyl)acetic acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-chloro-2-nitrophenyl)acetic acid**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, applications, and safety protocols, grounding all information in authoritative data.

Core Molecular Profile and Physicochemical Properties

2-(4-chloro-2-nitrophenyl)acetic acid (CAS No: 37777-71-2) is a substituted phenylacetic acid derivative.^[1] Its structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis, particularly for pharmaceuticals.^{[2][3]} The nitro group can be reduced to an amine, and the carboxylic acid group can undergo various transformations, opening pathways to complex heterocyclic structures. This reactivity profile is central to its utility in medicinal chemistry.

Molecular Structure

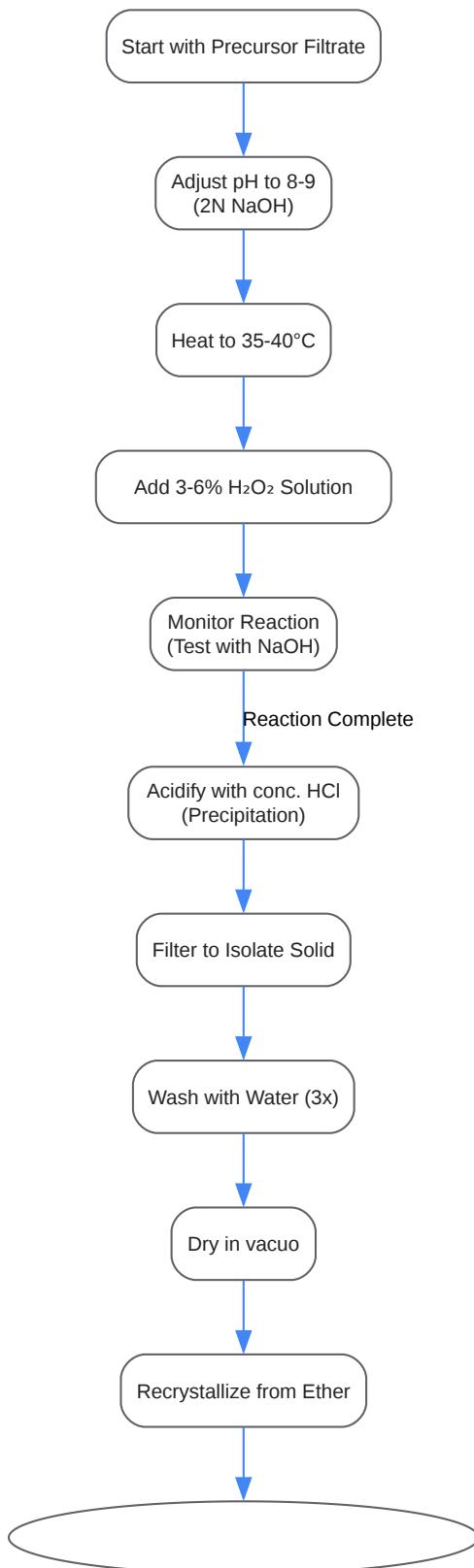
The molecular structure consists of an acetic acid moiety attached to a 4-chloro-2-nitrophenyl ring.

Caption: Molecular structure of **2-(4-chloro-2-nitrophenyl)acetic acid**.

Quantitative Data Summary

The key chemical properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₆ CINO ₄	[1] [4] [5]
Molecular Weight	215.59 g/mol	[1] [4] [5]
Monoisotopic Mass	214.9985354 Da	[4]
CAS Number	37777-71-2	[1] [4] [6]
Canonical SMILES	C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])CC(=O)O	[4]
InChIKey	FLZUSUKBKOZJLG-UHFFFAOYSA-N	[4]
Melting Point	156-159 °C (recrystallized)	[6]
Topological Polar Surface Area	83.1 Å ²	[4]
Rotatable Bond Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Complexity	240	[4]


Synthesis Protocol: A Validated Approach

The synthesis of **2-(4-chloro-2-nitrophenyl)acetic acid** can be achieved through a multi-step process involving oxidation and purification. The causality behind this specific protocol is to manage the reaction's exothermicity and ensure the removal of impurities to yield a high-purity final product suitable for subsequent pharmaceutical applications.

Experimental Methodology

The following protocol is derived from established preparation methods.[\[6\]](#)

- Initial Reaction Mixture: Start with the filtrate from a preceding synthesis step (e.g., the formation of the phenylacetic acid precursor). Adjust the pH of this filtrate to between 8 and 9 using a 2 N sodium hydroxide solution.
- Oxidative Treatment: Gently heat the pH-adjusted solution to 35-40 °C. While maintaining this temperature, slowly add a 3-6% aqueous solution of hydrogen peroxide.
- Reaction Monitoring (Self-Validation): Periodically take samples from the reaction mixture and treat them with 2 N sodium hydroxide. The reaction is complete when the samples no longer turn dark, indicating the consumption of reactive intermediates.
- Acidification and Precipitation: Once the reaction is complete, acidify the combined reaction mixtures with concentrated hydrochloric acid. This will cause the crude **2-(4-chloro-2-nitrophenyl)acetic acid** to precipitate out of the solution.
- Isolation: Recover the precipitate by filtration.
- Washing: Wash the filtered solid three times with water to remove residual acids and salts.
- Drying: Dry the washed product in vacuo to yield the crude product (m.p. 145-150 °C).[\[6\]](#)
- Final Purification: Recrystallize the crude product from ether to obtain the final, high-purity 4-chloro-2-nitrophenylacetic acid with a melting point of 156-159 °C.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for the target compound.

Field Applications and Scientific Context

The primary and most critical application of **2-(4-chloro-2-nitrophenyl)acetic acid** is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).^[2] Its utility stems from the ortho-nitro group relative to the acetic acid side chain, which is a precursor for forming heterocyclic rings—a common motif in many drug molecules.

While direct applications are specific, the broader class of nitrophenylacetic acids is instrumental in advanced organic synthesis. For instance, (2-Nitrophenyl)acetic acid and its derivatives are used:

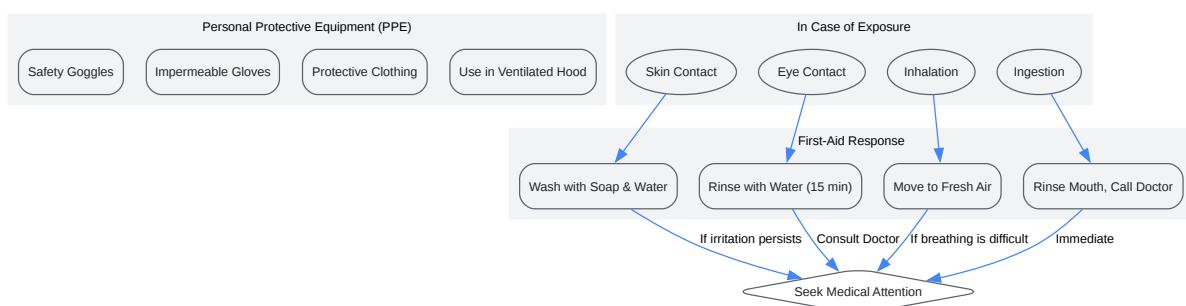
- As precursors to heterocycles: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a powerful method for creating lactams and other nitrogen-containing rings.^[7]
- As protecting groups: The 2-nitrophenylacetyl group can be used to protect alcohols, which can be selectively removed under mild reductive conditions.^[7]
- In total synthesis: These compounds are precursors in the synthesis of complex, biologically active molecules like quindoline derivatives, which have shown potential as enzyme inhibitors and anticancer agents.^[7]

Safety, Handling, and Emergency Protocols

As a hazardous chemical, strict adherence to safety protocols is mandatory when handling **2-(4-chloro-2-nitrophenyl)acetic acid**.^[8]

Hazard Identification

- Classification: Considered hazardous by the OSHA Hazard Communication Standard.^[8]
- Primary Hazard: Causes skin irritation.^[8] May cause respiratory irritation.


Handling and Personal Protective Equipment (PPE)

- Ventilation: Use only in a well-ventilated area or outdoors. Avoid dust formation.^[8]
- Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.^[8]

- Eye Protection: Wear safety goggles or a face shield.
- Hand Protection: Wear chemical-impermeable gloves (e.g., Viton™ or nitrile).
- Clothing: Wear suitable protective clothing to prevent skin contact.

First-Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
- Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5][8]
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Consult a doctor.[5][8]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

[Click to download full resolution via product page](#)

Caption: A workflow for safe handling and emergency first-aid response.

Conclusion

2-(4-chloro-2-nitrophenyl)acetic acid is a compound of significant value in the landscape of chemical synthesis. Its defined molecular structure and weight, coupled with a well-understood reactivity profile, establish it as a reliable intermediate for creating complex molecules, particularly in the pharmaceutical industry. The protocols for its synthesis and handling, when executed with precision and adherence to safety standards, ensure its effective and safe application in research and development environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(4-Chloro-2-nitrophenyl)acetic acid [myskinrecipes.com]
- 3. 2-(4-Chloro-2-nitrophenyl)acetic acid-India Fine Chemicals [indiafinechemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 7. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-(4-chloro-2-nitrophenyl)acetic acid" molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584755#2-4-chloro-2-nitrophenyl-acetic-acid-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com